
2-(Azepan-1-YL)-2-(4-chlorophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-(azépan-1-YL)-2-(4-chlorophényl)acétique est un composé organique synthétique qui présente un cycle azépanique à sept chaînons et un groupe chlorophényle attaché à une partie acide acétique
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 2-(azépan-1-YL)-2-(4-chlorophényl)acétique implique généralement les étapes suivantes :
Formation du cycle azépanique : Le cycle azépanique peut être synthétisé par des réactions de cyclisation impliquant des précurseurs appropriés.
Fixation du groupe chlorophényle : Le groupe chlorophényle peut être introduit par substitution électrophile aromatique ou par d’autres méthodes appropriées.
Formation de la partie acide acétique : Le groupe acide acétique peut être introduit par des réactions de carboxylation.
Méthodes de production industrielle
Les méthodes de production industrielle peuvent impliquer l’optimisation des voies de synthèse susmentionnées pour une production à grande échelle, en privilégiant le rendement, la pureté et la rentabilité. Des catalyseurs et des conditions de réaction spécifiques sont souvent utilisés pour améliorer l’efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, formant potentiellement des acides carboxyliques ou d’autres dérivés oxydés.
Réduction : Les réactions de réduction pourraient conduire à la formation d’alcools ou d’amines.
Substitution : Le groupe chlorophényle peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium peuvent être utilisés.
Substitution : Des nucléophiles comme les ions hydroxyde ou les amines peuvent être utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
4. Applications de la recherche scientifique
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules plus complexes.
Biologie : Exploré pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes ou anticancéreuses.
Médecine : Étudié pour ses effets thérapeutiques potentiels, tels que ses propriétés anti-inflammatoires ou analgésiques.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme précurseur dans la fabrication chimique.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Explored for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-(azépan-1-YL)-2-(4-chlorophényl)acétique dépend de ses interactions spécifiques avec les cibles moléculaires. Il peut interagir avec des enzymes, des récepteurs ou d’autres protéines, en modulant leur activité et en conduisant à divers effets biologiques. Les voies exactes impliquées nécessiteraient des études biochimiques détaillées.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-(pipéridin-1-YL)-2-(4-chlorophényl)acétique : Structure similaire mais avec un cycle pipéridine à six chaînons.
Acide 2-(morpholin-1-YL)-2-(4-chlorophényl)acétique : Contient un cycle morpholine au lieu d’un cycle azépanique.
Unicité
L’acide 2-(azépan-1-YL)-2-(4-chlorophényl)acétique est unique en raison de son cycle azépanique à sept chaînons, qui peut conférer des propriétés chimiques et biologiques distinctes par rapport à ses homologues à six chaînons.
Propriétés
Formule moléculaire |
C14H18ClNO2 |
|---|---|
Poids moléculaire |
267.75 g/mol |
Nom IUPAC |
2-(azepan-1-yl)-2-(4-chlorophenyl)acetic acid |
InChI |
InChI=1S/C14H18ClNO2/c15-12-7-5-11(6-8-12)13(14(17)18)16-9-3-1-2-4-10-16/h5-8,13H,1-4,9-10H2,(H,17,18) |
Clé InChI |
YTSJGXCJUVDOEV-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)C(C2=CC=C(C=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((1H-Naphtho[2,3-d]imidazol-2-yl)methyl)aniline](/img/structure/B11850373.png)
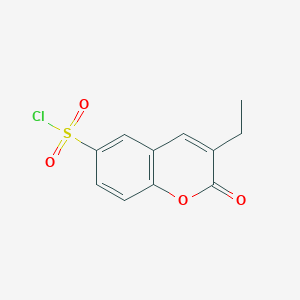
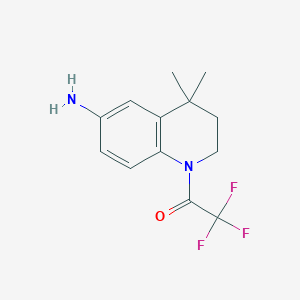
![methyl 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B11850405.png)
![3-(1-Phenylimidazo[1,5-a]pyridin-3-yl)propanoic acid](/img/structure/B11850411.png)
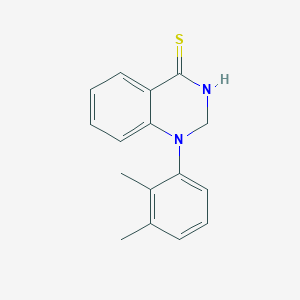
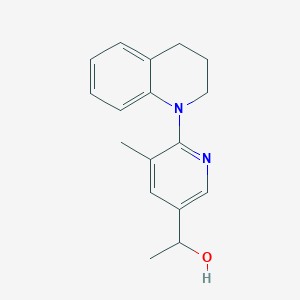
![tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B11850423.png)
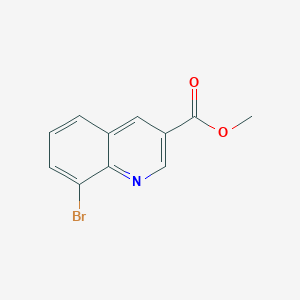
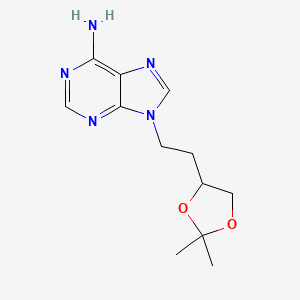
![5-(Cyclopropylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11850444.png)

![(2,6-dimethyl-4-oxochromeno[3,4-d][1,3]oxazol-7-yl) acetate](/img/structure/B11850466.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(oxepan-4-yl)acetic acid](/img/structure/B11850475.png)
